N-nitrosodimethylamine

Vue d'ensemble

Description

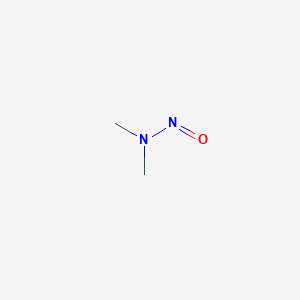

N-Nitrosodimethylamine (NDMA) is a potent carcinogen belonging to the N-nitrosamine family, characterized by a nitroso group attached to a dimethylamine structure. It forms under acidic conditions when dimethylamine reacts with nitrites or nitrogen oxides . NDMA is classified as a Group 2A (probable human carcinogen) by the International Agency for Research on Cancer (IARC) and a Group B2 carcinogen by the U.S. EPA due to its role in inducing liver, lung, and kidney tumors in animal models .

NDMA is a byproduct of industrial processes, disinfection (e.g., chloramination), and food preservation. It is detected in smoked meats, beer, cured fish, and tobacco products, with concentrations ranging from 0.049 mg/kg in minimally processed foods to 16.47 mg/kg in smoked sausages . Environmental contamination occurs in water systems, where NDMA forms during ozonation or chlorination of wastewater and drinking water .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-nitrosodiméthylamine peut être synthétisée par réaction de la diméthylamine avec du nitrite de sodium en présence d'acide chlorhydrique. La réaction se déroule comme suit : [ \text{(CH₃)₂NH} + \text{NaNO₂} + \text{HCl} \rightarrow \text{(CH₃)₂NNO} + \text{NaCl} + \text{H₂O} ]

Méthodes de production industrielle : En milieu industriel, la N-nitrosodiméthylamine est souvent produite comme sous-produit lors de la fabrication de certains produits chimiques, tels que les pesticides et les produits en caoutchouc. Elle peut également se former involontairement lors des processus de traitement de l'eau impliquant la chloration ou la chloramination .

Analyse Des Réactions Chimiques

Reaction with Dimethylamine and Nitrous Acid

NDMA forms via the nitrosation of dimethylamine (DMA) using nitrous acid (HONO) under acidic conditions :

This reaction proceeds through nitrosation of the amine group and is pH-dependent, favoring acidic environments .

Oxidation of Unsymmetrical Dimethylhydrazine (UDMH)

UDMH, a rocket fuel, reacts with ozone or oxygen to form NDMA :

Computational studies reveal a two-step mechanism:

-

Ozone abstracts hydrogen from UDMH, forming methyl diazene intermediates.

-

Subsequent oxidation yields NDMA, with activation barriers of 4.1–5.3 kcal/mol in gas and aqueous phases .

Water Treatment Byproducts

Chlorination/chloramination of DMA-containing water generates NDMA via radical-mediated pathways. Key intermediates include dimethylamine chloramines, which rearrange to NDMA under basic conditions .

Thermal and Photolytic Degradation

NDMA decomposes under UV radiation (200–260 nm) through N–N bond cleavage :

Thermal degradation above 150°C produces dimethylamine and nitrogen oxides .

Reactivity with Oxidants

| Oxidant | Reaction Pathway | Products |

|---|---|---|

| Ozone | N–N bond oxidation | Dimethylamine, NO |

| Chlorine | Radical-mediated cleavage | Formaldehyde, NH |

| Hydroxyl radicals | H-abstraction from methyl groups | CO, HO |

Reaction barriers for ozone-mediated NDMA degradation exceed 40 kcal/mol , explaining its persistence in ozonated water .

Metabolic Activation and Alkylation

NDMA undergoes hepatic cytochrome P450-mediated oxidation to methyldiazonium ions, potent alkylating agents :

Methyldiazonium methylates DNA bases (e.g., guanine), forming adducts linked to carcinogenicity .

Stability and Environmental Fate

| Property | Value |

|---|---|

| Aqueous solubility | 3.0 g/100 mL (20°C) |

| Hydrolysis half-life | >1 year (pH 7, 25°C) |

| Photolysis rate (UV) | 0.12 hr (254 nm) |

NDMA resists hydrolysis but degrades rapidly under UV light. Reverse osmosis removes ~50% from water, while advanced oxidation processes (e.g., UV/HO) achieve >90% degradation .

Key Reaction Energetics (Computational Data)

| Reaction Step | Activation Energy (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| UDMH → Methyl diazene (TS1) | 5.3 (aqueous) | -73.8 |

| ADMH → DMAN intermediate | 42.0 | +18.4 |

| Methyldiazonium formation | 28.7 | -15.2 |

High barriers for ADMH oxidation correlate with low NDMA yields in ozonation byproducts .

Applications De Recherche Scientifique

Research Applications

NDMA is primarily utilized in laboratory settings to study its carcinogenic properties and mechanisms of action. It serves as a model compound in toxicology studies due to its well-documented effects on living organisms.

- Carcinogenicity Studies : NDMA is commonly used to induce cancer in laboratory animals, particularly mice. Studies have shown that administration of NDMA leads to tumor formation in various organs, including the liver, lungs, and gastrointestinal tract . For example, chronic exposure to NDMA has resulted in increased liver tumors in animal models .

- Pharmaceutical Research : NDMA has been detected as a contaminant in certain pharmaceutical products, such as metformin. Investigations into the formation of NDMA during drug manufacturing processes have led to recalls and regulatory scrutiny. A notable case involved metformin products exceeding the allowable NDMA limit, prompting global recalls .

- In Vitro Studies : Research has demonstrated that NDMA can be generated in vitro under specific conditions, such as the presence of sodium nitrite and low pH levels simulating gastric acid . This highlights the potential for NDMA formation during digestion when certain medications are ingested.

Industrial Applications

Historically, NDMA was used in various industrial applications before its carcinogenic properties were fully understood.

- Production of Rocket Fuels : NDMA was previously employed in the production of liquid rocket fuel, specifically as a component in the synthesis of 1,1-dimethylhydrazine . Although this use has diminished due to safety concerns, it remains a historical application.

- Additives for Lubricants and Plastics : NDMA has been used as an antioxidant and additive in lubricants and plasticizers for rubber products . Its role as a softener for copolymers further underscores its industrial relevance.

- Water Treatment : NDMA can form unintentionally during water treatment processes involving chlorination of water containing amines. This has raised concerns about drinking water safety and necessitated monitoring for NDMA levels in treated water sources .

Public Health Implications

The presence of NDMA in various environments poses significant public health risks.

- Food Contamination : NDMA can be found in cured meats and smoked fish due to its formation during food processing . The dietary intake of NDMA through contaminated food sources is a concern for public health agencies.

- Environmental Exposure : Individuals may be exposed to NDMA through contaminated drinking water or ambient air pollution, particularly near industrial sites where it is produced or used .

- Regulatory Actions : Due to its carcinogenic nature, regulatory bodies like the Environmental Protection Agency (EPA) have established guidelines for monitoring and limiting NDMA levels in various products and environments .

Case Studies

Mécanisme D'action

N-Nitrosodimethylamine exerts its effects primarily through metabolic activation in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to cellular damage and mutations. The key molecular targets include liver enzymes and DNA, and the pathways involved are those related to oxidative stress and DNA repair .

Comparaison Avec Des Composés Similaires

Comparison with Similar N-Nitrosamine Compounds

N-Nitrosamines share a common nitrosoamine backbone but differ in alkyl substituents, leading to variations in toxicity, carcinogenicity, and environmental prevalence. Below is a detailed comparison:

Structural and Metabolic Differences

- NDMA (N-Nitrosodimethylamine) : Comprises two methyl groups. Metabolized by cytochrome P450 2E1 (CYP2E1) into reactive methyldiazonium ions, which alkylate DNA, causing hepatic and pulmonary damage .

- NDEA (N-Nitrosodiethylamine): Contains ethyl groups. Metabolized into ethylating agents, primarily targeting the esophagus and liver in rodents. Exhibits higher carcinogenic potency than NDMA in esophageal tissues .

- NDBA (N-Nitrosodibutylamine): Butyl substituents reduce solubility and metabolic activation, resulting in lower genotoxicity in hepatocytes compared to NDMA .

- NPYR (N-Nitrosopyrrolidine) : Cyclic structure leads to preferential formation in grilled meats. Induces DNA damage in both human and rat hepatocytes but with species-specific metabolic rates .

- NMOR (N-Nitrosomorpholine) : Forms in rubber manufacturing and certain foods. Causes liver tumors in rats at lower doses than NDMA .

Carcinogenic Potency and Target Organs

| Compound | Primary Target Organs (Rodents) | Carcinogenic Potency (Relative to NDMA) | Human Risk Classification |

|---|---|---|---|

| NDMA | Liver, Lung, Kidney | 1.0 (Reference) | EPA B2, IARC 2A |

| NDEA | Esophagus, Liver | 3–5× higher (esophageal tumors) | IARC 2A |

| NPYR | Liver, Nasal Cavity | 0.5–0.8× | IARC 2B (Possible carcinogen) |

| NMOR | Liver | 2× | IARC 2B |

| NDBA | Bladder, Liver | 0.3× | IARC 2B |

Data derived from rodent studies and IARC evaluations .

Environmental and Dietary Occurrence

- NDMA : Dominates in disinfected water, smoked meats, and tobacco. Median levels: 0.5–1.5 ng/L in drinking water, 1087.5 ng/g in legal cigarettes .

- NDEA : Found in fried bacon and occupational settings (e.g., metalworking fluids). Less prevalent in water systems .

- NPYR : Detected in grilled meats and malted beers. Correlates moderately with NDMA in malt products (Pearson r = 0.4–0.6) .

- NMOR : Occurs in rubber products and preserved fish. Rarely monitored in food .

Genotoxicity and Interspecies Variability

- DNA Damage : NDMA induces dose-dependent DNA fragmentation and unscheduled DNA synthesis (UDS) in human hepatocytes at 5 mM, comparable to NDEA but exceeding NPYR and NDBA .

- Species Differences: Rat hepatocytes overestimate NDMA’s genotoxicity in humans by 20–30%, whereas NDEA and NMOR show closer interspecies alignment .

Regulatory and Analytical Focus

- NDMA : Stringently regulated in water (e.g., California’s 10 ng/L limit) and pharmaceuticals due to frequent contamination .

- Other N-Nitrosamines: Limited regulations exist for NPYR, NMOR, and NDBA despite comparable toxicity profiles .

Key Research Findings

A 1 ppm dose in drinking water causes 25% liver neoplasms in rats .

Synergistic Toxicity: Ethanol and isopropyl alcohol inhibit NDMA metabolism in primates, increasing systemic exposure by 10–50× and urinary excretion by 800× .

Formation Pathways: NDMA forms from daminozide (a plant growth regulator) under acidic nitrosation, highlighting agricultural contamination risks .

Activité Biologique

N-Nitrosodimethylamine (NDMA) is a potent environmental and dietary contaminant recognized for its carcinogenic properties. Classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC), NDMA poses significant health risks, particularly through its ability to induce tumor formation in various organs, including the liver, lungs, and gastrointestinal tract. This article explores the biological activity of NDMA, focusing on its metabolism, mechanisms of toxicity, and implications for human health.

Metabolism and Biotransformation

NDMA undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. Studies have shown that NDMA can be converted into reactive intermediates that interact with cellular macromolecules, leading to DNA methylation and subsequent carcinogenesis.

Microbial Transformation

Research has demonstrated that NDMA can also be biotransformed by certain microbial species. For instance, Pseudomonas mendocina KR1 has been shown to oxidize NDMA into N-nitrodimethylamine (NTDMA), which is further metabolized into other products such as NTMA and methanol. The transformation rates and stoichiometry are illustrated in Table 1.

| Substrate (μM) | Growth Stage | Transformation Rate (μM h−1) | Metabolite (μM) | Stoichiometry (% Recovery) |

|---|---|---|---|---|

| NDMA (323) | Early log | 39 | 284 | 88 |

| NDMA (278) | Mid-log | 132 | 262 | 94 |

| NTDMA (211) | Mid-log | 193 | 210 | 99 |

This table indicates that the microbial degradation of NDMA is efficient, with significant recovery of metabolites during the transformation process .

Mechanisms of Carcinogenicity

NDMA's carcinogenic effects are primarily attributed to its ability to methylate DNA. In animal studies, exposure to NDMA has led to DNA adduct formation, which is a critical step in the initiation of cancer. For example, a study involving mice showed that tissue levels of NDMA correlated with the development of lung tumors after prolonged exposure .

Case Studies

- Valsartan Contamination : The detection of NDMA in valsartan medications raised significant health concerns. A cohort study involving Danish patients revealed an increased risk of cancer associated with NDMA exposure from contaminated valsartan products. The adjusted hazard ratio for overall cancer was found to be 1.09 among exposed individuals .

- Metformin Drug Products : In Singapore, NDMA was detected in metformin drug products exceeding the allowable intake levels. Investigations indicated that dimethylamine in the manufacturing process contributed significantly to NDMA formation .

- Ranitidine Interaction : An in vitro study demonstrated that ranitidine could facilitate NDMA formation in acidic gastric conditions when combined with sodium nitrite. This finding suggests potential risks associated with common medications and their interactions with dietary components .

Health Implications

The biological activity of NDMA underscores its role as a significant public health concern due to its widespread presence in food and pharmaceuticals. The compound's ability to induce carcinogenic changes necessitates ongoing monitoring and regulatory measures to mitigate exposure risks.

Q & A

Basic Question: What experimental precautions are critical when handling NDMA in laboratory settings?

Answer:

NDMA is a potent carcinogen (Group 2A per IARC ), requiring strict safety protocols:

- Containment : Use Class I, Type B biological safety hoods for handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respirators compliant with OSHA 29 CFR 1910.132 .

- Storage : Store in airtight, labeled containers away from oxidizers (e.g., peroxides) and strong acids/bases to prevent reactive degradation .

- Decontamination : Implement OSHA-mandated showers and eye wash stations .

- Monitoring : Regularly test airborne NDMA levels using LC-MS/MS or GC-MS .

Basic Question: How do researchers validate analytical methods for NDMA quantification in pharmaceutical matrices?

Answer:

Validation follows ICH guidelines and includes:

- Linearity : Prepare calibration curves (1–500 ng/mL) using external standards; R² > 0.995 .

- Sensitivity : Limit of detection (LOD) ≤ 1 ng/mL via LC-MS/MS with triple quadrupole systems .

- Specificity : Resolve NDMA from structurally similar nitrosamines (e.g., NDEA) using chromatographic separation (HPLC or GC) .

- Recovery Studies : Spike-recovery tests in drug substances (e.g., ranitidine) with ≥80% recovery .

Advanced Question: How do nitrosating agents and amine structures influence NDMA formation in drug synthesis?

Answer:

NDMA forms via nitrosation of secondary amines (e.g., dimethylamine) under specific conditions:

- Nitrosating Agents : Nitrites (NaNO₂), nitrous acid (HNO₂), or nitrosyl halides react with amines at pH 3–4 .

- Structural Factors :

- Mitigation : Replace nitrite-based reagents or introduce scavengers (e.g., ascorbic acid) .

Advanced Question: What methodologies assess NDMA carcinogenicity in preclinical models?

Answer:

- In Vivo Models : Administer NDMA via oral gavage (0.1–10 mg/kg/day) to rodents; monitor hepatic tumors (≥6 months) .

- In Vitro Systems : Use human hepatocyte cultures to study CYP2E1-mediated metabolic activation and DNA adduct formation (e.g., O⁶-methylguanine) .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to derive toxicity thresholds (e.g., EPA’s 10⁻⁶ cancer risk level = 0.7 ng/day) .

Advanced Question: How do researchers resolve discrepancies in NDMA detection across analytical platforms?

Answer:

- Method Comparison : Cross-validate using LC-MS/MS (high sensitivity) vs. GC-MS (volatility compatibility) .

- Matrix Effects : Use isotopically labeled NDMA-d₆ as an internal standard to correct ion suppression in complex matrices .

- Interlaboratory Studies : Harmonize protocols via round-robin testing (e.g., FDA’s ranitidine recall analysis) .

Advanced Question: What advanced oxidation processes (AOPs) effectively degrade NDMA in water?

Answer:

- UV Photolysis : 254 nm UV-C light achieves >90% degradation (quantum yield = 0.04) but requires high energy .

- UV/H₂O₂ : Hydroxyl radicals (•OH) enhance NDMA degradation; second-order rate constant = 4.5 × 10⁹ M⁻¹s⁻¹ .

- Ozone-Based AOPs : O₃/UV or O₃/H₂O₂ achieve >99% removal in wastewater .

- Challenges : Byproduct formation (e.g., nitrate) and pH dependence (optimal pH 7–8) .

Advanced Question: How do researchers model NDMA formation kinetics in environmental systems?

Answer:

-

Kinetic Models : Apply second-order rate laws:

where depends on pH and temperature .

-

QSAR Studies : Use quantitative structure-activity relationships to predict nitrosation rates based on amine pKa and steric parameters .

-

Process Simulation : Software like AQUASIM models NDMA formation during chloramination of drinking water .

Advanced Question: What root-cause analysis strategies identify NDMA in drug products?

Answer:

Propriétés

IUPAC Name |

N,N-dimethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O, Array | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021029 | |

| Record name | N-Nitrosodimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodimethylamine is a yellow oily liquid with a faint characteristic odor. Boiling point 151-153 °C. Can reasonably be expected to be a carcinogen. Used as an antioxidant, as an additive for lubricants and as a softener of copolymers. An intermediate in 1,1-dimethylhydrazine production., Yellow, oily liquid with a faint, characteristic odor; [NIOSH], Solid, YELLOW OILY LIQUID., Yellow, oily liquid with a faint characteristic odor., Yellow, oily liquid with a faint, characteristic odor. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

304 to 307 °F at 760 mmHg (EPA, 1998), 152 °C, 151 °C, 306 °F | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

142 °F (NTP, 1992), 142 °F, 61 °C | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Infinitely soluble in water at 23-25 °C, Soluble in all common organic solvents and in lipids, Very soluble in water, alcohol, ether, Miscible with methylene chloride, vegetable oils, Soluble in ethanol, ethyl ether, and chloroform; soluble in water., 1000 mg/mL at 24 °C, Solubility in water: very good, Soluble | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0048 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0048 at 20 °C/4 °C, Relative density (water = 1): 1.0, 1.005 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.56, 2.56 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 152.8 °F (NTP, 1992), 2.7 [mmHg], 2.7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 360, 3 mmHg | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow, oily liquid, Yellow liquid | |

CAS No. |

62-75-9 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylnitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43H21IO8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine, N-nitroso- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IQ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

< 25 °C | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.